7-Methylbenzo[c]isoxazole-3-carboxylic Acid
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Overview
Description
7-Methylbenzo[c]isoxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are significant in medicinal chemistry due to their diverse biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylbenzo[c]isoxazole-3-carboxylic Acid typically involves the (3 + 2) cycloaddition reaction. This reaction uses an alkyne as a dipolarophile and nitrile oxide as the dipole . The reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, often involve large-scale cycloaddition reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
7-Methylbenzo[c]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
7-Methylbenzo[c]isoxazole-3-carboxylic Acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Methylbenzo[c]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Methylbenzo[c]isoxazole-3-carboxylic Acid include other isoxazole derivatives such as:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin that acts as a glutamate receptor agonist.
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-methyl-2,1-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)10-13-8(6)9(11)12/h2-4H,1H3,(H,11,12) |
InChI Key |
KOVGMYBRPFYGGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(ON=C12)C(=O)O |
Origin of Product |
United States |
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